molecular formula C12H17NO3 B12327131 [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid

[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid

Cat. No.: B12327131
M. Wt: 223.27 g/mol
InChI Key: GMWGONOVOGWZTA-UHFFFAOYSA-N
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Description

[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a methoxy group and an ethylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzyl chloride and ethylamine.

    Nucleophilic Substitution: The 2-methoxybenzyl chloride undergoes nucleophilic substitution with ethylamine to form [Ethyl-(2-methoxy-benzyl)-amino]-methane.

    Acetylation: The resulting [Ethyl-(2-methoxy-benzyl)-amino]-methane is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or amines.

    Substitution: Produces substituted benzyl derivatives.

Scientific Research Applications

[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [Methyl-(2-methoxy-benzyl)-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.

    [Ethyl-(2-hydroxy-benzyl)-amino]-acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[ethyl-[(2-methoxyphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C12H17NO3/c1-3-13(9-12(14)15)8-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

GMWGONOVOGWZTA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1OC)CC(=O)O

Origin of Product

United States

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